methyl 3-amino-4-(4-chlorophenyl)butanoate hydrochloride methyl 3-amino-4-(4-chlorophenyl)butanoate hydrochloride
Brand Name: Vulcanchem
CAS No.: 1803589-69-6
VCID: VC11991561
InChI: InChI=1S/C11H14ClNO2.ClH/c1-15-11(14)7-10(13)6-8-2-4-9(12)5-3-8;/h2-5,10H,6-7,13H2,1H3;1H
SMILES: COC(=O)CC(CC1=CC=C(C=C1)Cl)N.Cl
Molecular Formula: C11H15Cl2NO2
Molecular Weight: 264.14 g/mol

methyl 3-amino-4-(4-chlorophenyl)butanoate hydrochloride

CAS No.: 1803589-69-6

Cat. No.: VC11991561

Molecular Formula: C11H15Cl2NO2

Molecular Weight: 264.14 g/mol

* For research use only. Not for human or veterinary use.

methyl 3-amino-4-(4-chlorophenyl)butanoate hydrochloride - 1803589-69-6

Specification

CAS No. 1803589-69-6
Molecular Formula C11H15Cl2NO2
Molecular Weight 264.14 g/mol
IUPAC Name methyl 3-amino-4-(4-chlorophenyl)butanoate;hydrochloride
Standard InChI InChI=1S/C11H14ClNO2.ClH/c1-15-11(14)7-10(13)6-8-2-4-9(12)5-3-8;/h2-5,10H,6-7,13H2,1H3;1H
Standard InChI Key ADTVJESKHUZDRU-UHFFFAOYSA-N
SMILES COC(=O)CC(CC1=CC=C(C=C1)Cl)N.Cl
Canonical SMILES COC(=O)CC(CC1=CC=C(C=C1)Cl)N.Cl

Introduction

Chemical Identity

Chemical Name: Methyl 3-amino-4-(4-chlorophenyl)butanoate hydrochloride
Synonyms:

  • 4-Amino-3-(4-chloro-phenyl)-butyric acid methyl ester hydrochloride

  • Benzenepropanoic acid, β-(aminomethyl)-4-chloro-, methyl ester hydrochloride

CAS Number: 446053-47-0
Molecular Formula: C11H15Cl2NO2
Molecular Weight: 268.15 g/mol

PropertyValue
Molecular FormulaC11H15Cl2NO2
Molecular Weight268.15 g/mol
StructureContains a chlorophenyl group attached to a butanoate backbone with an amino group substitution .

Structural Features

The compound features a methyl ester group (COOCH3-COOCH_3), an amino group (NH2-NH_2), and a chlorophenyl substituent. These functional groups contribute to its reactivity and potential biological activity.

SMILES Notation

COC(=O)CC(CN)C1=CC=C(C=C1)Cl .

Synthesis

Methyl 3-amino-4-(4-chlorophenyl)butanoate hydrochloride is synthesized through esterification reactions involving intermediates like 4-amino-3-(4-chlorophenyl)butanoic acid. The process typically involves:

  • Starting Materials:

    • Chlorobenzene derivatives

    • Amino acids or their derivatives

  • Reaction Steps:

    • Esterification of the carboxylic acid group with methanol

    • Conversion to the hydrochloride salt for stability and solubility enhancement .

Applications

This compound has significant potential in pharmaceutical research due to its structural similarity to bioactive molecules.

Pharmacological Research

Compounds with similar structures have been investigated for:

  • Neuroprotective effects

  • Potential as GABA analogs

  • Use in treating neurological disorders such as epilepsy or anxiety .

Chemical Research

The compound serves as an intermediate in organic synthesis, particularly in the preparation of derivatives with enhanced biological activity.

Spectroscopic Characterization

Typical techniques used for characterization include:

  • NMR Spectroscopy (1H and 13C):

    • Confirms the presence of the methyl ester, amino, and aromatic groups.

  • Mass Spectrometry (MS):

    • Molecular ion peak at m/z=268m/z = 268, corresponding to the molecular weight of the hydrochloride salt.

  • Infrared (IR) Spectroscopy:

    • Peaks associated with NH2-NH_2, COOCH3-COOCH_3, and aromatic CCl-C-Cl groups .

Safety and Handling

As with many chemical compounds, proper precautions should be taken during handling:

  • Hazards: May cause irritation upon contact with skin or eyes.

  • Storage Conditions: Store in a cool, dry place away from incompatible materials like strong oxidizing agents.

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